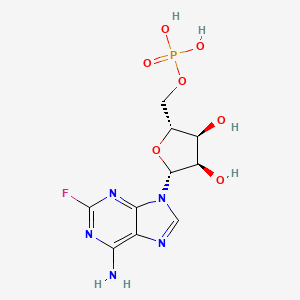
5'-Adenylic acid, 2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-Adenylic acid, 2-fluoro- is a synthetic nucleotide analog where the adenine base is fluorinated at the 2-position. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including biochemistry, molecular biology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5'-Adenylic acid, 2-fluoro- typically involves the fluorination of adenosine monophosphate (AMP) at the 2-position. This can be achieved through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of 5'-Adenylic acid, 2-fluoro- may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Purification steps, including chromatography and crystallization, are employed to obtain high-purity 5'-Adenylic acid, 2-fluoro-.
Chemical Reactions Analysis
Types of Reactions
5'-Adenylic acid, 2-fluoro- can undergo various chemical reactions, including:
Oxidation: The fluorinated adenine base can be oxidized using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Nucleophiles such as thiols or amines in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of 5'-Adenylic acid, 2-fluoro-.
Reduction: Reduced forms of the fluorinated adenine base.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
5'-Adenylic acid, 2-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated nucleotides and nucleic acids.
Biology: Employed in studies of DNA and RNA interactions, as the fluorine atom can influence base pairing and stability.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
5'-Adenylic acid, 2-fluoro- exerts its effects by incorporating into nucleic acids, where the fluorine atom can alter the hydrogen bonding and base pairing properties. This can lead to disruptions in DNA and RNA synthesis, affecting cellular processes. The molecular targets include DNA polymerases and RNA polymerases, which are essential for nucleic acid replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Poly(2-chloroadenylic acid): Another halogenated nucleotide analog with similar properties but different reactivity due to the presence of chlorine instead of fluorine.
Poly(2-bromoadenylic acid): Contains bromine at the 2-position, offering distinct chemical and biological properties.
Poly(2-iodoadenylic acid): Iodine substitution provides unique characteristics, particularly in radiolabeling applications.
Uniqueness
5'-Adenylic acid, 2-fluoro- is unique due to the strong electronegativity of fluorine, which significantly influences the compound’s chemical stability and biological activity. The fluorine atom’s small size allows it to fit into the nucleotide structure without causing significant steric hindrance, making it a valuable tool in various research applications.
Properties
CAS No. |
71261-44-4 |
|---|---|
Molecular Formula |
C10H13FN5O7P |
Molecular Weight |
365.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
GIUYCYHIANZCFB-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N |
sequence |
N |
Synonyms |
poly(2-fluoroadenylic acid) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















